molecular formula C9H11NO2 B3349639 Butanal, 4-(3-pyridinyloxy)- (9CI) CAS No. 228546-48-3

Butanal, 4-(3-pyridinyloxy)- (9CI)

Cat. No.: B3349639
CAS No.: 228546-48-3
M. Wt: 165.19 g/mol
InChI Key: IEOTYNWYMTXZMC-UHFFFAOYSA-N
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Description

Butanal, 4-(3-pyridinyloxy)- (9CI) is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of a butanal group attached to a pyridine ring through an oxygen atom. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) typically involves the reaction of 4-hydroxybutanal with 3-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the butanal attacks the chlorine atom of the pyridine, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Butanal, 4-(3-pyridinyloxy)- (9CI) can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Butanal, 4-(3-pyridinyloxy)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanal, 4-(3-pyridinyloxy)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butanal, 4-(3-pyridinyloxy)- (9CI) exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Butanal, 4-(2-pyridinyloxy)- (9CI)
  • Butanal, 4-(4-pyridinyloxy)- (9CI)
  • Butanal, 4-(3-pyridylthio)- (9CI)

Uniqueness

Butanal, 4-(3-pyridinyloxy)- (9CI) is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-pyridin-3-yloxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-1-2-7-12-9-4-3-5-10-8-9/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOTYNWYMTXZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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